molecular formula C22H23N3O3 B5985008 1-benzyl-4-{[5-(3-nitrophenyl)-2-furyl]methyl}piperazine

1-benzyl-4-{[5-(3-nitrophenyl)-2-furyl]methyl}piperazine

Cat. No. B5985008
M. Wt: 377.4 g/mol
InChI Key: ZYZREHLXVQOLSN-UHFFFAOYSA-N
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Description

1-benzyl-4-{[5-(3-nitrophenyl)-2-furyl]methyl}piperazine is a compound that belongs to the class of piperazines. It is a synthetic molecule that has gained significant interest in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-benzyl-4-{[5-(3-nitrophenyl)-2-furyl]methyl}piperazine is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and epilepsy. It has also been shown to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-benzyl-4-{[5-(3-nitrophenyl)-2-furyl]methyl}piperazine has been shown to produce a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to the reduction of anxiety and depression. It has also been shown to increase the levels of dopamine and serotonin, which leads to the improvement of mood and behavior.

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzyl-4-{[5-(3-nitrophenyl)-2-furyl]methyl}piperazine in lab experiments include its high potency and selectivity. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, the limitations of using this compound include its potential toxicity and the lack of information regarding its long-term effects.

Future Directions

There are several future directions for the research on 1-benzyl-4-{[5-(3-nitrophenyl)-2-furyl]methyl}piperazine. One potential direction is to investigate its potential in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Another direction is to explore its potential as a tool for studying the GABAergic system and the dopamine and serotonin receptors. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
In conclusion, 1-benzyl-4-{[5-(3-nitrophenyl)-2-furyl]methyl}piperazine is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. It has been shown to possess anticonvulsant, antidepressant, and anxiolytic properties, and has been investigated for its potential in the treatment of Parkinson's disease and Alzheimer's disease. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of new treatments for neurological disorders.

Synthesis Methods

The synthesis of 1-benzyl-4-{[5-(3-nitrophenyl)-2-furyl]methyl}piperazine involves the reaction of 1-benzylpiperazine with 5-(3-nitrobenzyl)-2-furfural in the presence of a catalyst. The reaction proceeds through a one-pot multicomponent reaction, which involves the condensation of the aldehyde and amine groups.

Scientific Research Applications

1-benzyl-4-{[5-(3-nitrophenyl)-2-furyl]methyl}piperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, antidepressant, and anxiolytic properties. Additionally, it has been investigated for its potential in the treatment of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-benzyl-4-[[5-(3-nitrophenyl)furan-2-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-25(27)20-8-4-7-19(15-20)22-10-9-21(28-22)17-24-13-11-23(12-14-24)16-18-5-2-1-3-6-18/h1-10,15H,11-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZREHLXVQOLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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